molecular formula C15H17ClN2O B5120450 1-(4-chlorophenyl)-4-(3-furylmethyl)piperazine

1-(4-chlorophenyl)-4-(3-furylmethyl)piperazine

Cat. No. B5120450
M. Wt: 276.76 g/mol
InChI Key: JTKUJCDEUBMDCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-4-(3-furylmethyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and gained popularity in the 1990s as a recreational drug. However, in recent years, TFMPP has gained attention for its potential use in scientific research.

Mechanism of Action

1-(4-chlorophenyl)-4-(3-furylmethyl)piperazine acts on the serotonin receptors in the brain and can affect neurotransmitter release and reuptake. It has been shown to have both stimulatory and inhibitory effects on serotonin function, depending on the specific receptor subtype and the dose used.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-(3-furylmethyl)piperazine has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It can also affect mood, cognition, and behavior, and has been studied as a potential treatment for depression and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-chlorophenyl)-4-(3-furylmethyl)piperazine in lab experiments is its specificity for serotonin receptors, which allows researchers to study the role of serotonin in various physiological processes. However, 1-(4-chlorophenyl)-4-(3-furylmethyl)piperazine can also have off-target effects and may not accurately reflect the effects of endogenous serotonin.

Future Directions

There are several future directions for research on 1-(4-chlorophenyl)-4-(3-furylmethyl)piperazine, including studying its effects on different serotonin receptor subtypes, investigating its potential therapeutic uses, and developing more selective agonists and antagonists for specific receptor subtypes. Additionally, 1-(4-chlorophenyl)-4-(3-furylmethyl)piperazine could be used in combination with other compounds to study the interactions between different neurotransmitter systems.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-4-(3-furylmethyl)piperazine involves the reaction of 4-chlorobenzylamine with 3-furylacrolein to form the intermediate 1-(4-chlorophenyl)-4-(3-furylmethyl)-2-aminobutene. This intermediate is then cyclized with phosphorus oxychloride to form 1-(4-chlorophenyl)-4-(3-furylmethyl)piperazine.

Scientific Research Applications

1-(4-chlorophenyl)-4-(3-furylmethyl)piperazine has been used in scientific research to study its effects on the central nervous system. It has been shown to have an affinity for serotonin receptors and can act as an agonist or antagonist depending on the specific receptor subtype. This makes 1-(4-chlorophenyl)-4-(3-furylmethyl)piperazine a useful tool for studying the role of serotonin in various physiological and pathological processes.

properties

IUPAC Name

1-(4-chlorophenyl)-4-(furan-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c16-14-1-3-15(4-2-14)18-8-6-17(7-9-18)11-13-5-10-19-12-13/h1-5,10,12H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKUJCDEUBMDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=COC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-4-(3-furylmethyl)piperazine

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